Cas no 1897071-04-3 (1-1-(3-bromo-4-fluorophenyl)cyclopropylethan-1-amine)

1-1-(3-bromo-4-fluorophenyl)cyclopropylethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-1-(3-bromo-4-fluorophenyl)cyclopropylethan-1-amine
- EN300-1905993
- 1897071-04-3
- 1-[1-(3-bromo-4-fluorophenyl)cyclopropyl]ethan-1-amine
-
- Inchi: 1S/C11H13BrFN/c1-7(14)11(4-5-11)8-2-3-10(13)9(12)6-8/h2-3,6-7H,4-5,14H2,1H3
- InChI Key: SSQSJKNZCOLLNZ-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)C1(C(C)N)CC1)F
Computed Properties
- Exact Mass: 257.02154g/mol
- Monoisotopic Mass: 257.02154g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 26Ų
1-1-(3-bromo-4-fluorophenyl)cyclopropylethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1905993-0.25g |
1-[1-(3-bromo-4-fluorophenyl)cyclopropyl]ethan-1-amine |
1897071-04-3 | 0.25g |
$1170.0 | 2023-09-18 | ||
Enamine | EN300-1905993-2.5g |
1-[1-(3-bromo-4-fluorophenyl)cyclopropyl]ethan-1-amine |
1897071-04-3 | 2.5g |
$2492.0 | 2023-09-18 | ||
Enamine | EN300-1905993-1.0g |
1-[1-(3-bromo-4-fluorophenyl)cyclopropyl]ethan-1-amine |
1897071-04-3 | 1g |
$1272.0 | 2023-06-02 | ||
Enamine | EN300-1905993-5.0g |
1-[1-(3-bromo-4-fluorophenyl)cyclopropyl]ethan-1-amine |
1897071-04-3 | 5g |
$3687.0 | 2023-06-02 | ||
Enamine | EN300-1905993-10g |
1-[1-(3-bromo-4-fluorophenyl)cyclopropyl]ethan-1-amine |
1897071-04-3 | 10g |
$5467.0 | 2023-09-18 | ||
Enamine | EN300-1905993-5g |
1-[1-(3-bromo-4-fluorophenyl)cyclopropyl]ethan-1-amine |
1897071-04-3 | 5g |
$3687.0 | 2023-09-18 | ||
Enamine | EN300-1905993-0.5g |
1-[1-(3-bromo-4-fluorophenyl)cyclopropyl]ethan-1-amine |
1897071-04-3 | 0.5g |
$1221.0 | 2023-09-18 | ||
Enamine | EN300-1905993-10.0g |
1-[1-(3-bromo-4-fluorophenyl)cyclopropyl]ethan-1-amine |
1897071-04-3 | 10g |
$5467.0 | 2023-06-02 | ||
Enamine | EN300-1905993-0.1g |
1-[1-(3-bromo-4-fluorophenyl)cyclopropyl]ethan-1-amine |
1897071-04-3 | 0.1g |
$1119.0 | 2023-09-18 | ||
Enamine | EN300-1905993-0.05g |
1-[1-(3-bromo-4-fluorophenyl)cyclopropyl]ethan-1-amine |
1897071-04-3 | 0.05g |
$1068.0 | 2023-09-18 |
1-1-(3-bromo-4-fluorophenyl)cyclopropylethan-1-amine Related Literature
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
Additional information on 1-1-(3-bromo-4-fluorophenyl)cyclopropylethan-1-amine
Comprehensive Overview of 1-(3-Bromo-4-fluorophenyl)cyclopropylethan-1-amine (CAS No. 1897071-04-3)
The compound 1-(3-Bromo-4-fluorophenyl)cyclopropylethan-1-amine (CAS No. 1897071-04-3) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a cyclopropyl ring and a bromo-fluorophenyl moiety, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.
One of the most frequently searched questions about this compound revolves around its synthetic routes and reactivity. The presence of both bromine and fluorine atoms on the aromatic ring allows for versatile functionalization, making it a key building block in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in modern medicinal chemistry, where the demand for structurally diverse scaffolds is ever-increasing.
In recent years, the scientific community has shown a growing interest in fluorinated compounds due to their enhanced metabolic stability and bioavailability. The 4-fluorophenyl group in 1-(3-Bromo-4-fluorophenyl)cyclopropylethan-1-amine aligns with this trend, as fluorination is a common strategy to improve the pharmacokinetic properties of drug candidates. This has led to a surge in studies exploring its incorporation into protease inhibitors and GPCR-targeted molecules.
Another hot topic in the field is the role of cyclopropylamines in irreversible enzyme inhibition. The cyclopropyl moiety in this compound is structurally constrained, which can lead to unique binding interactions with biological targets. This property has been exploited in the design of MAO inhibitors and other neuroactive agents, making 1-(3-Bromo-4-fluorophenyl)cyclopropylethan-1-amine a subject of intense investigation.
From a green chemistry perspective, researchers are also exploring sustainable methods for synthesizing this compound. Questions about solvent-free reactions, catalytic efficiency, and waste reduction are frequently raised in forums and publications. The push for environmentally friendly synthetic protocols has led to innovations in microwave-assisted synthesis and flow chemistry, which could revolutionize the production of such intermediates.
In summary, 1-(3-Bromo-4-fluorophenyl)cyclopropylethan-1-amine (CAS No. 1897071-04-3) stands at the intersection of multiple cutting-edge research areas. Its applications span from drug discovery to material science, and its synthesis continues to evolve with advancements in organic methodology. As the demand for novel bioactive compounds grows, this molecule is poised to remain a focal point in scientific discourse.
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